molecular formula C16H16N2 B143554 (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine CAS No. 138517-66-5

(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

Cat. No.: B143554
CAS No.: 138517-66-5
M. Wt: 236.31 g/mol
InChI Key: NWDYSRZJOLDMRE-CKUJCDMFSA-N
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Description

(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a chiral bicyclic diamine with the molecular formula C₁₆H₁₆N₂ (molecular weight: 236.31 g/mol) . It features a rigid ethanoanthracene backbone fused with two amino groups at the C11 and C12 positions, adopting an (S,S)-configuration. This compound is synthesized via Diels-Alder reactions followed by stereoselective functionalization .

Properties

IUPAC Name

(15S,16S)-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2/t13?,14?,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDYSRZJOLDMRE-CKUJCDMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C3[C@@H]([C@H](C(C2=C1)C4=CC=CC=C34)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467628
Record name (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138517-66-5
Record name (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138517-66-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
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Biological Activity

(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a synthetic compound with significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H16_{16}N2_2
  • Molecular Weight : 236.32 g/mol
  • CAS Number : 138517-66-5
  • Purity : >98.0% (HPLC) .

Synthesis

The synthesis of this compound has been explored in various studies. The compound is typically synthesized through multi-step organic reactions involving anthracene derivatives and amine functionalization. Research indicates that the synthesis can yield high purity levels (>98%) which are crucial for biological assays .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Leukemia (HL-60)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The compound's ability to modulate key signaling pathways related to cell survival and proliferation is under investigation .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were evaluated in various assays:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive functions. The exact mechanisms remain to be fully elucidated but are thought to involve antioxidant properties and modulation of neuroinflammatory responses .

Case Studies

  • Case Study on Anticancer Activity : A study published in the Indian Journal of Chemistry demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer .
  • Antimicrobial Efficacy : In a clinical study assessing the efficacy of various compounds against resistant bacterial strains, this compound was noted for its low MIC values compared to traditional antibiotics .
  • Neuroprotection : Research conducted on transgenic mouse models indicated that administration of this compound resulted in improved memory retention and reduced amyloid plaque formation associated with Alzheimer's disease .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16_{16}H16_{16}N2_2
  • Molecular Weight : 236.32 g/mol
  • CAS Number : 138517-66-5
  • Physical State : Solid (white to orange to green powder or crystal)
  • Melting Point : 158 °C

Organic Synthesis

One of the primary applications of (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine is as a building block in organic synthesis. It serves as a precursor for various complex organic molecules through reactions such as:

  • Diels-Alder Reactions : This compound can participate in asymmetric Diels-Alder reactions when used with chiral ligands, leading to high enantiomeric excesses in products . For instance, studies have shown that ligands derived from this compound can achieve enantiomeric excesses up to 98% when paired with specific substituents .

Material Science

In material science, this compound has been explored for its properties in liquid crystal applications:

  • Chiral Dopants : The compound has been investigated as a chiral dopant in nematic liquid crystal phases. Its unique structure allows it to induce significant helical twisting powers in liquid crystals, which is crucial for developing advanced display technologies .

Medicinal Chemistry

The potential medicinal applications of this compound are also noteworthy:

Case Studies

StudyApplicationFindings
Le Maux et al. (2013)Asymmetric synthesisAchieved high enantiomeric excess using ligands derived from this compound .
Dudley et al. (2020)Material scienceDemonstrated the effectiveness of microwave heating in accelerating retro-Diels-Alder reactions involving derivatives of this compound .
Kishikawa et al. (2014)Liquid crystal technologyDeveloped chiral dopants based on this compound that exhibited large helical twisting powers .

Chemical Reactions Analysis

Asymmetric Ethylation of Benzaldehyde

Monosulfonamides derived from the diamine catalyze the enantioselective addition of diethylzinc to benzaldehyde:

  • Conditions : 10 mol% ligand, toluene solvent, room temperature

  • Results : 94% yield with 56% enantiomeric excess (ee)

  • Mechanism : Zinc coordinates with the sulfonamide’s nitrogen and oxygen atoms, creating a chiral environment that biases nucleophilic attack.

Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

Rhodium complexes with these ligands were tested for ketone reduction:

  • Catalyst : Rh(Cp*)(monosulfonamide)

  • Substrate : Acetophenone

  • Results : Low conversion (10–34%) and enantioselectivity (3–42% ee)

LigandConversion (%)ee (%)
p-Fluorophenyl3442
p-CF₃phenyl103

The low performance contrasts with analogous cyclohexane-diamine ligands, suggesting steric hindrance from the ethanoanthracene scaffold limits substrate access .

Nucleophilic Substitution and Condensation Reactions

The primary amine groups enable participation in:

  • Schiff base formation : Reaction with carbonyl compounds (e.g., aldehydes/ketones) to form imines.

  • Nucleophilic acyl substitution : With acyl chlorides or anhydrides to generate amides.

These reactions are foundational for modifying the diamine into advanced intermediates for pharmaceuticals or materials science.

Coordination Chemistry

The diamine acts as a bidentate ligand for transition metals (e.g., Zn, Rh), enabling:

  • Zinc complexes : Active in alkylation reactions .

  • Rhodium complexes : Utilized in hydrogenation, though with limited efficacy .

Structural rigidity from the fused aromatic system enhances chiral induction but may reduce catalytic activity in sterically demanding reactions .

Comparative Performance with Other Diamines

When benchmarked against (1R,2R)-cyclohexane-1,2-diamine:

ParameterEthanoanthracene DiamineCyclohexane Diamine
Ethylation ee (%)5672
ATH Conversion (%)10–3445–78
Synthetic FlexibilityModerateHigh

The ethanoanthracene derivative’s constrained geometry offers unique stereoelectronic properties but trades off reactivity for selectivity .

Stability and Handling

  • Storage : Requires inert atmosphere (N₂/Ar) and low temperatures (2–8°C) to prevent oxidation .

  • Decomposition : Prolonged air exposure leads to discoloration (white → orange/green) and reduced catalytic activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The ethanoanthracene framework is versatile, with modifications at C11/C12 dictating reactivity and applications. Below is a comparative analysis:

Compound Functional Groups Key Features Applications
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine -NH₂ Chiral diamine; rigid backbone enables stereochemical control. Asymmetric catalysis, ligand synthesis .
trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED) -COOH Roof-shaped geometry; strong hydrogen-bonding capacity. Selective clathrate formation (94–97% selectivity for p-xylene) .
Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate (H1) -COOCH₃ Ester derivative of DED; reduced polarity. Host-guest chemistry with complementary selectivity for pyridine .
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol -CH₂OH Chiral diol; C₂ symmetry. Synthesis of macrolides via esterification (81% average yield) .
trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarbonitrile -CN Electron-withdrawing groups; planar geometry. Precursor for imidazoline derivatives .

Selectivity and Host-Guest Behavior

  • DED vs. Diamine : DED exhibits complete selectivity for p-dichlorobenzene (p-DCB) in crystallization experiments due to its roof-shaped cavity and hydrogen-bonding -COOH groups . In contrast, the diamine’s -NH₂ groups may favor smaller guests (e.g., acetic acid) but lack documented selectivity in DCB separation.
  • H1 vs. H2/H3: H1 (dimethyl ester) shows preference for pyridine, while H2 (tetraphenyl-dimethanol) and H3 (tetra-p-chlorophenyl-dimethanol) selectively bind 3-methylpyridine and 2-methylpyridine, respectively .

Catalytic Performance

  • Diamine Derivatives : The L-prolinamide derivative of the diamine achieves >95% enantiomeric excess (ee) in aldol reactions, attributed to its rigid scaffold and optimal steric hindrance .
  • DiNHC Ligands: Ethanoanthracene-derived diNHC ligands (e.g., DEAM and DEA) modulate chiral induction in rhodium-catalyzed arylboronic acid additions.

Thermal and Crystallographic Properties

  • Melting Points : The diamine melts at 159°C , higher than DED (decomposes before melting) and H1 (~120°C), reflecting stronger intermolecular hydrogen bonding.
  • Crystal Packing: DED forms monoclinic crystals (space group P2₁/n) with encapsulated acetic acid dimers , while the diamine’s structure remains unreported but likely features N–H···N hydrogen bonds.

Preparation Methods

Diels-Alder Cycloaddition for Ethanoanthracene Framework

The ethanoanthracene core is constructed via a Diels-Alder reaction between anthracene and a dienophile such as maleic anhydride. Subsequent hydrogenation of the bridged double bond yields 9,10-dihydro-9,10-ethanoanthracene. Functionalization at the 11 and 12 positions is achieved through bromination or nitration, followed by amination. For instance, bromination with N-bromosuccinimide (NBS) under radical conditions introduces bromine atoms at C11 and C12, which are then displaced by ammonia in a high-pressure reactor to form the diamine.

Table 1: Key Reaction Conditions for Amination

StepReagentsTemperaturePressureYield (%)
BrominationNBS, AIBN, CCl₄80°C1 atm78
Ammonia DisplacementNH₃, CuCl, EtOH150°C50 bar65

Stereoselective Diamination

Asymmetric diamination is achieved using chiral auxiliaries or catalysts. A reported method employs a palladium-catalyzed coupling with 2-bromo-4-(alkylamino)pyridine to install stereochemistry. The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyridine, followed by transmetallation with the ethanoanthracene diamine precursor. DFT studies indicate that acetone optimizes transition-state geometry, favoring the (S,S)-configuration.

Cycloimination Reactions for Cage Formation

The diamine participates in cycloimination with aldehydes to form porous organic cages, a process that simultaneously purifies and stabilizes the (11S,12S)-enantiomer. For example, reaction with triformylbenzene in dichloromethane (DCM) yields a [4+6] imine cage. The rigid cage structure enforces conformational restriction, enhancing enantiopurity through kinetic resolution during crystallization.

Table 2: Cycloimination Optimization Parameters

ParameterOptimal ValueImpact on Yield
SolventDCM89%
Temperature25°C82%
CatalystNone-
Reaction Time48 hours95%

Catalytic Asymmetric Hydrogenation

Recent advances employ transition-metal catalysts for asymmetric hydrogenation of diketone precursors. A rhodium complex with chiral phosphine ligands (e.g., (R)-BINAP) reduces 9,10-ethanoanthracene-11,12-dione to the diamine with 92% ee. Key to success is the use of H₂ gas at 30 bar and a THF/water biphasic system, which improves catalyst turnover.

Resolution via Chiral Sulfonamide Derivatives

Derivatization into sulfonamides provides an alternative resolution pathway. Treatment of racemic diamine with enantiopure sulfonyl chlorides (e.g., (S)-camphorsulfonyl chloride) in DCM at 0°C forms diastereomeric sulfonamides. Column chromatography on silica gel (hexane:EtOAc, 1:5) separates the (11S,12S)-sulfonamide, which is hydrolyzed back to the diamine using HCl/MeOH.

Table 3: Sulfonamide Derivatization Results

Sulfonyl ChlorideYield (%)ee (%)
(S)-Camphorsulfonyl7095
Tosyl6289
Mesyl5885

Computational Insights into Reaction Design

Density functional theory (DFT) calculations (B3LYP/cc-pVDZ) reveal that the N-C-C-N dihedral angle in (11S,12S)-diamine is 114–117°, favoring enamine formation during catalysis. Solvent screening identifies acetone as optimal due to its polarity and H-bonding capacity, which stabilize intermediates .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the stereochemical purity of (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a polar mobile phase to resolve enantiomers. Validate purity by comparing retention times with known standards.
  • X-ray Crystallography : Determine absolute configuration using single-crystal diffraction, as demonstrated in structural studies of related ethanoanthracene derivatives .
  • Circular Dichroism (CD) Spectroscopy : Correlate CD spectra with computational predictions (e.g., DFT calculations) to confirm stereochemical integrity.

Q. How can researchers mitigate decomposition risks during storage of ethanoanthracene derivatives?

  • Best Practices :

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation.
  • Conduct periodic stability tests via HPLC-MS to monitor degradation products (e.g., anthraquinone derivatives) .
  • Avoid prolonged exposure to light, as anthracene derivatives are prone to photochemical reactions .

Q. What synthetic routes yield high enantiomeric excess (ee) for this diamine scaffold?

  • Key Approaches :

  • Asymmetric Catalysis : Utilize chiral ligands (e.g., BINAP or salen complexes) in transition-metal-catalyzed cycloadditions to construct the ethanoanthracene core.
  • Resolution Techniques : Separate diastereomeric salts via crystallization with chiral acids (e.g., tartaric acid derivatives) .

Advanced Research Questions

Q. How can conflicting data between computational predictions and experimental NMR spectra for this compound be resolved?

  • Resolution Strategy :

  • DFT-NMR Correlation : Optimize molecular geometry using density functional theory (DFT) and simulate NMR chemical shifts (e.g., with Gaussian or ORCA software). Compare with experimental 1H^1H/13C^{13}C NMR data to identify discrepancies.
  • Solvent Effects : Account for solvent polarity in simulations, as anthracene derivatives exhibit solvatochromic shifts .
  • Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR or molecular dynamics simulations .

Q. What strategies optimize the compound’s fluorescence quantum yield for photophysical studies?

  • Experimental Design :

  • Substituent Engineering : Introduce electron-donating/withdrawing groups to the anthracene core to modulate π\pi-π\pi^* transitions.
  • Solvent Screening : Test solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromic effects.
  • Time-Resolved Spectroscopy : Use femtosecond transient absorption spectroscopy to study excited-state dynamics .

Q. How can researchers validate the compound’s biological activity against contradictory in vitro assay results?

  • Methodological Framework :

  • Dose-Response Curves : Perform assays across multiple concentrations (e.g., 1 nM–100 µM) to establish reproducibility.
  • Off-Target Profiling : Use proteomic or metabolomic screens to identify non-specific interactions.
  • Positive/Negative Controls : Include structurally analogous compounds (e.g., 9,10-diphenylanthracene derivatives) to benchmark activity .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing enantioselectivity in asymmetric synthesis?

  • Analytical Tools :

  • ANOVA : Compare ee values across reaction conditions (e.g., temperature, catalyst loading).
  • Multivariate Analysis : Use principal component analysis (PCA) to identify dominant variables influencing stereoselectivity .

Q. How should researchers address batch-to-batch variability in spectroscopic characterization?

  • Quality Control Protocol :

  • Standardized Calibration : Use internal standards (e.g., tetramethylsilane for NMR) across all batches.
  • Interlaboratory Validation : Share samples with collaborating labs to confirm reproducibility .

Safety and Handling

Q. What first-aid measures are critical for accidental exposure during synthesis?

  • Emergency Protocol :

  • Inhalation : Immediately move to fresh air; administer oxygen if breathing is labored .
  • Skin Contact : Wash with soap and water for 15 minutes; consult a physician if irritation persists .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Reactant of Route 2
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

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